2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide: is a complex organic compound known for its multifunctional pharmacological properties. With a unique structure that integrates an indole, triazole, and methoxyphenyl groups, it holds significant potential in the fields of medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several key steps, starting from basic building blocks. One common approach is:
Formation of the indole core: : This is often achieved through Fischer indole synthesis.
Construction of the 1,2,4-triazole ring: : Cyclization of appropriate hydrazine derivatives can form this ring.
Thioether linkage creation: : This generally involves nucleophilic substitution reactions between a halogenated intermediate and a thiol compound.
Acetamide linkage formation: : Finally, acetamide can be introduced via acylation reactions.
Industrial Production Methods: For large-scale production, optimizations are made to improve yields and purity. This might involve:
Continuous flow synthesis to streamline reaction steps.
Employing high-efficiency catalysts and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It may undergo oxidation, especially at the indole and triazole rings, yielding oxidized derivatives.
Reduction: Reduction reactions can reduce nitro groups if present to amines.
Substitution: This compound can partake in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Acidic and basic conditions: : Depending on the target transformations, conditions are tailored for optimal reactivity.
Major Products:
Scientific Research Applications
This compound has diverse applications:
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : Potentially serves as a biochemical probe or a ligand in binding studies.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in material science for developing new polymers and nanomaterials.
Mechanism of Action
The mechanism involves interactions with molecular targets like enzymes or receptors. For instance:
Molecular Targets: : It may inhibit specific enzymes or modulate receptor activity, affecting cellular pathways.
Pathways Involved: : Could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar compounds include:
2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide: : Lacks a methoxy group.
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: : Has a different substitution pattern.
Uniqueness: Its unique structural features confer distinct pharmacokinetic properties and binding affinities compared to similar compounds, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-19-9-5-7-17(13-19)28-24(32)16-35-26-30-29-25(22-15-27-23-12-4-3-11-21(22)23)31(26)18-8-6-10-20(14-18)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMELQHGBRRMPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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